(1R,5S)-8-Azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-Azabicyclo[3.2.1]octane is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is known for its unique three-dimensional shape, which contributes to its reactivity and utility in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly in the pharmaceutical industry where enantiomerically pure compounds are highly valued .
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(1R,5S)-8-Azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
(1R,5S)-3-Azabicyclo[3.2.1]octane: Similar in structure but differs in the position of the nitrogen atom.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in addition to the nitrogen, altering its reactivity and applications.
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKXQQCVPAUEA-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@H](C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-05-7 |
Source
|
Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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